Ethyl 3,4-dihydroisoquinoline-1-carboxylate

Organic Synthesis Isoquinoline Alkaloids Heterocyclic Chemistry

Deploy this partially saturated isoquinoline building block for alkaloid synthesis. The C1-ethyl carboxylate moiety with imine functionality ensures an 88% yield advantage in base-mediated annulations over tetrahydro analogs (Li & Yang). Its unsubstituted phenyl ring and consistent LogP (1.59) / TPSA (38.66 Ų) profile make it the reliable scaffold for hit-to-lead SAR exploration without confounding baseline ADME predictions. Procure with batch-specific QC documentation (NMR, HPLC) to eliminate batch variability in multi-step pharmaceutical campaigns.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 88612-00-4
Cat. No. B1611022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,4-dihydroisoquinoline-1-carboxylate
CAS88612-00-4
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NCCC2=CC=CC=C21
InChIInChI=1S/C12H13NO2/c1-2-15-12(14)11-10-6-4-3-5-9(10)7-8-13-11/h3-6H,2,7-8H2,1H3
InChIKeyKVTHQVYMJPKBRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,4-Dihydroisoquinoline-1-Carboxylate (CAS 88612-00-4) Procurement Guide


Ethyl 3,4-dihydroisoquinoline-1-carboxylate (CAS 88612-00-4) is a heterocyclic building block featuring a 3,4-dihydroisoquinoline core with a C1-ethyl carboxylate moiety. This partially saturated scaffold is valued in medicinal chemistry as a versatile intermediate for constructing diverse alkaloid-like compounds and pharmacologically relevant heterocycles. The presence of the imine functionality (C=N) at the 1-position combined with the ester group confers distinct synthetic utility in annulation chemistry and metal-catalyzed transformations [1]. With a molecular formula of C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol, this compound serves as a platform for isoquinoline alkaloid synthesis and provides a well-defined entry point to cyclic Reissert equivalent chemistry [2].

Why Generic Substitution of Ethyl 3,4-Dihydroisoquinoline-1-Carboxylate Fails in Critical Syntheses


Substitution of ethyl 3,4-dihydroisoquinoline-1-carboxylate with structurally related analogs carries significant risk of synthesis failure or reduced efficiency. The precise position of the ester group at C1—rather than at alternative ring positions—is essential for specific synthetic transformations, particularly annulation reactions that exploit the electrophilic imine-ester conjugation [1]. Analog substitution (e.g., C3-carboxylate isomers or tetrahydro derivatives) fundamentally alters the electronic environment and reaction outcomes. The unsubstituted phenyl ring and ethyl ester moiety further confer a specific LogP (1.59) and TPSA (38.66 Ų) profile that differs meaningfully from dimethoxy-substituted or N-alkylated analogs, affecting solubility, extraction behavior, and chromatographic separation during intermediate purification .

Ethyl 3,4-Dihydroisoquinoline-1-Carboxylate: Quantified Differentiation Data


Synthetic Efficiency: 88% Annulation Yield vs. Tetrahydro Analog

In a direct head-to-head synthetic evaluation, ethyl 3,4-dihydroisoquinoline-1-carboxylate (1) undergoes smooth annulation with ω-bromopropionate (2) upon treatment with potassium tert-butoxide in DMF at −60 °C to afford isoquinoline heterocycle 3 in 88% yield. Under identical reaction conditions, the corresponding tetrahydro analog (ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate) produced the desired annulation product in <10% yield. The partially unsaturated 3,4-dihydro scaffold is essential for this transformation, as the C=N bond participates directly in the annulation mechanism [1].

Organic Synthesis Isoquinoline Alkaloids Heterocyclic Chemistry

Lipophilicity Advantage: LogP 1.59 vs. Dimethoxy-Substituted Analog

Ethyl 3,4-dihydroisoquinoline-1-carboxylate has a calculated LogP of 1.5949, representing moderate lipophilicity suitable for both aqueous and organic phase handling during multi-step synthesis. In contrast, ethyl 6,7-dimethoxy-3,4-dihydroisoquinoline-1-carboxylate (CAS 13326-57-3), a commonly considered alternative with enhanced electron density on the aromatic ring, exhibits substantially higher calculated lipophilicity (estimated LogP ≈ 2.1-2.3) due to the two additional methoxy groups. The lower LogP of the unsubstituted compound translates to more predictable aqueous extraction behavior and reduced reverse-phase HPLC retention time, facilitating intermediate isolation .

Medicinal Chemistry ADME Compound Purification

Structural Differentiation from C3-Carboxylate Regioisomer

The C1-carboxylate regioisomer (ethyl 3,4-dihydroisoquinoline-1-carboxylate) is structurally and functionally distinct from C3-carboxylate analogs (e.g., ethyl 1,2-dihydroisoquinoline-3-carboxylate). The C1 substitution places the ester group directly adjacent to the imine nitrogen, creating an α-imino ester motif that confers enhanced electrophilicity at C1 and enables participation in nucleophilic additions and annulation chemistry. In contrast, C3-carboxylate isomers lack this conjugated imine-ester arrangement, rendering them inactive in the potassium tert-butoxide-mediated annulation reaction that proceeds smoothly with the C1 isomer [1].

Medicinal Chemistry Regioselectivity Scaffold Design

Polar Surface Area and Hydrogen Bonding Profile

Ethyl 3,4-dihydroisoquinoline-1-carboxylate has a calculated TPSA of 38.66 Ų with 3 H-bond acceptors and 0 H-bond donors, a profile that confers good passive membrane permeability while avoiding excessive polarity that impedes BBB penetration. By comparison, N-alkylated or hydroxylated analogs (e.g., 2-substituted dihydroisoquinoline carboxylates) introduce additional polarity or H-bond donors, increasing TPSA and altering permeability characteristics. The absence of H-bond donors on the target compound simplifies its physicochemical behavior in medicinal chemistry contexts where consistent permeability is required .

Medicinal Chemistry Physicochemical Properties Drug-Likeness

Commercial Purity Benchmark: 95%+ with Batch-Specific QC Documentation

Ethyl 3,4-dihydroisoquinoline-1-carboxylate is commercially available at 95%+ purity (HPLC) with batch-specific analytical documentation including NMR and HPLC trace data provided upon request from multiple vendors. This level of quality assurance is comparable to that of widely used heterocyclic building blocks in major catalogs. In contrast, less common dihydroisoquinoline analogs (e.g., 3,3-dimethyl or 6,7-dimethoxy derivatives) are often available only from specialty suppliers with variable lead times and inconsistent batch-to-batch analytical characterization . The availability of validated QC data reduces the need for in-house repurification and minimizes synthetic failure risk due to unknown impurities.

Chemical Procurement Quality Control Reproducibility

Optimal Application Scenarios for Ethyl 3,4-Dihydroisoquinoline-1-Carboxylate


Synthesis of Berberine and Erythrina-Type Alkaloid Scaffolds via Annulation

Use ethyl 3,4-dihydroisoquinoline-1-carboxylate as the core building block for constructing isoquinoline heterocycles via base-mediated annulation with ω-bromoalkanoates. The 88% yield advantage documented by Li and Yang (2005) compared to tetrahydro analogs makes this compound the clear choice for synthesizing cyclic Reissert equivalents, which serve as direct precursors to medicinally important alkaloids including berberine and erythrina structural types [1].

Medicinal Chemistry Scaffold with Defined ADME Profile

Deploy this compound in medicinal chemistry hit-to-lead campaigns where consistent and predictable physicochemical properties are required. Its LogP of 1.5949 and TPSA of 38.66 Ų (with zero H-bond donors) provide a well-characterized baseline for SAR exploration. The absence of additional substituents on the aromatic ring allows researchers to introduce diversity points in a controlled manner without confounding baseline ADME predictions .

Cobalt-Catalyzed C-H Functionalization Platform

Ethyl 3,4-dihydroisoquinoline-1-carboxylate represents the product class relevant to the cobalt-catalyzed C-H functionalization methodology described by Zagorska et al. (2021), where phenylglycine derivatives undergo cyclization with alkynes to produce 1,2-dihydroisoquinoline-1-carboxylates. The ethyl ester variant serves as a benchmark substrate for optimizing reaction conditions, including catalyst loading, oxidant selection, and solvent evaluation [2].

Reliable Intermediate for Multi-Step Industrial Synthesis

Procure this compound at 95%+ purity with batch-specific QC documentation (NMR, HPLC) for use as a consistent intermediate in multi-step pharmaceutical or agrochemical synthesis. The predictable quality and established vendor supply chains minimize the risk of batch-to-batch variability that could compromise downstream reaction yields or product purity in scaled campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3,4-dihydroisoquinoline-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.